N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a unique structure with two pyrazole rings connected via a methylene bridge, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with ethylhydrazine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and substituted pyrazole compounds.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and coordination chemistry.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl derivatives: These compounds share a similar pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Hydrazine-coupled pyrazoles: These compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is unique due to its dual pyrazole structure, which provides distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₈N₄
- CAS Number : 1177349-76-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from various studies:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Bouabdallah et al. | Hep2 (Laryngeal) | 3.25 | Induces apoptosis |
Wei et al. | A549 (Lung) | 26 | Cell cycle arrest |
Xia et al. | MCF7 (Breast) | 49.85 | Autophagy induction |
Zheng et al. | A549 (Lung) | 0.95 | Inhibition of VEGF-induced proliferation |
These studies demonstrate that the compound exhibits significant cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can cause cell cycle arrest at different phases, particularly G0/G1 and G2/M phases, thereby inhibiting cell proliferation.
- Autophagy : Some studies suggest that it promotes autophagy in specific cancer cell lines, providing another mechanism for reducing tumor growth.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various pyrazole derivatives, N-[ (1,5-dimethyl)-pyrazolylmethyl]-N-(2-methoxyethyl)amine was found to have an IC50 value of 3.25 µM against Hep2 cells. This finding suggests strong potential for further development in cancer therapeutics .
Study 2: Molecular Modeling and Antitumor Activity
A molecular modeling study indicated that compounds with a similar structure to N-[ (1,5-dimethyl)-pyrazolylmethyl]-N-(2-methoxyethyl)amine exhibited significant binding affinities to target proteins involved in cancer progression. The study emphasized the importance of structural modifications in enhancing biological activity .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-12(6-9(2)15-17)13-7-11-8-14-16(4)10(11)3/h6,8,13H,5,7H2,1-4H3 |
InChI Key |
SPTMBYJGNXMWLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=C(N(N=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.